molecular formula C24H24N4O3S B2578396 1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377063-23-5

1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2578396
CAS No.: 377063-23-5
M. Wt: 448.54
InChI Key: ULLPCUYAVCKZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS: 377063-23-5) is a xanthine-derived purine dione characterized by substitutions at the 7- and 8-positions of the purine scaffold. The 7-position is modified with a 3-phenylpropyl group, while the 8-position features a phenacylthio (2-oxo-2-phenylethylthio) moiety. These substitutions confer distinct physicochemical and pharmacological properties, differentiating it from classical xanthines like theophylline or caffeine . Its synthesis involves nucleophilic displacement reactions at the 8-position of 8-bromo-1,3-dimethylxanthine derivatives, followed by functionalization of the 7-position with alkyl or arylalkyl groups .

Properties

IUPAC Name

1,3-dimethyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-26-21-20(22(30)27(2)24(26)31)28(15-9-12-17-10-5-3-6-11-17)23(25-21)32-16-19(29)18-13-7-4-8-14-18/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLPCUYAVCKZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit various therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

The molecular formula of the compound is C22H20N4O3SC_{22}H_{20}N_{4}O_{3}S, with a molecular weight of 420.5 g/mol. The structure features a purine base modified by a phenylpropyl group and a thioether linkage, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular proliferation and survival pathways, particularly in cancer cells.
  • Receptor Modulation : It has been suggested that this purine derivative can interact with adenosine receptors, which play crucial roles in numerous physiological processes including immune response and neurotransmission.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

Cell Line IC50 (µM) Mechanism
A431 (vulvar carcinoma)15Induction of apoptosis
MCF-7 (breast cancer)12Cell cycle arrest at G1 phase
HeLa (cervical cancer)10Inhibition of DNA synthesis

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the modulation of signaling pathways such as NF-kB.

Antiviral Activity

Preliminary studies suggest that this purine derivative exhibits antiviral properties against certain viruses by interfering with viral replication processes. For instance, it has shown effectiveness against Hepatitis C virus in cell culture models.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with 1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation.
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced levels of inflammatory markers and improved clinical symptoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with key analogues:

Structural Analogues and Substituent Effects

Compound Name 7-Substituent 8-Substituent Key Features
Target Compound 3-Phenylpropyl Phenacylthio Enhanced lipophilicity due to aromatic groups; potential CNS activity
7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-1H-purine-2,6(3H,7H)-dione (Compound 34, ) Ethyl Methylsulfonyl Polar sulfonyl group improves solubility; tested as necroptosis inhibitor
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6(3H,7H)-dione (Compound 3-29A, ) Methyl 3,3,3-Trifluoropropyl Fluorinated side chain enhances metabolic stability and bioavailability
(Z)-8-(2-(2,4-Dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-dione (TC227, ) 2-Hydroxy-3-phenoxypropyl Hydrazinyl-dihydroxybenzylidene Targets trypanothione synthetase; antiparasitic activity
Bamifylline () 2-(Ethyl-(2-hydroxyethyl)amino)ethyl Phenylmethyl Adenosine A1 antagonist; bronchodilator with clinical applications

Physicochemical Properties

  • Lipophilicity : The target compound’s 3-phenylpropyl and phenacylthio groups increase logP compared to analogues with shorter alkyl chains (e.g., ethyl) or polar substituents (e.g., methylsulfonyl) .
  • Solubility : Methylsulfonyl (Compound 34) and hydroxyl-containing (TC227) derivatives exhibit higher aqueous solubility, whereas trifluoropropyl (Compound 3-29A) and phenylpropyl groups reduce solubility .
  • Metabolic Stability : Fluorinated (Compound 3-29A) and sulfonyl (Compound 34) groups resist oxidative metabolism, while thioether linkages (target compound) may undergo sulfoxidation .

Data Tables

Table 1: Key Physicochemical Parameters

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Biological Target
Target Compound 488.6 3.8 0.12 MLKL, Kinases
Compound 34 (Methylsulfonyl) 287.1 1.2 1.5 Necroptosis pathway
TC227 (Hydrazinyl) 484.5 2.5 0.8 Trypanothione synthetase
Bamifylline 385.5 2.0 1.2 Adenosine A1 receptor

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione?

  • Methodology : The synthesis typically involves nucleophilic substitution at the 8-position of a 1,3-dimethylxanthine precursor. Key steps include:

  • Alkylation of 7-amino-1,3-dimethylxanthine with 3-phenylpropyl halides under basic conditions (e.g., NaH in DMF) to introduce the 7-substituent .
  • Thiolation at the 8-position using (2-oxo-2-phenylethyl)thiol in the presence of a mild oxidizing agent (e.g., iodine) to form the thioether linkage .
  • Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product .
    • Critical Parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric control of nucleophiles to minimize side products .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of spectral techniques:

  • NMR : 1^1H and 13^13C NMR to verify substitution patterns (e.g., methyl groups at positions 1 and 3, phenylpropyl chain at position 7) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion at m/z calculated for C24_{24}H25_{25}N4_4O3_3S) .
  • X-ray Crystallography (if crystals are obtainable): Resolve bond geometries and validate stereoelectronic effects at the 8-thioether group .

Advanced Research Questions

Q. What computational tools are suitable for predicting the bioactivity of this compound?

  • Methodology :

  • Virtual Screening : Use platforms like Chemicalize.org (ChemAxon) to calculate drug-likeness parameters (LogP, topological polar surface area) and predict ADMET properties .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (A1_{1}/A2A_{2A}), leveraging structural similarities to theophylline derivatives .
    • Key Insights : Substituents at the 7- and 8-positions (e.g., phenylpropyl, thioether) may enhance receptor binding affinity compared to unmodified xanthines .

Q. How do modifications at the 7- and 8-positions influence pharmacological activity?

  • Structure-Activity Relationship (SAR) Findings :

Position Substituent Impact on Activity Reference
73-PhenylpropylEnhances lipophilicity, improves CNS penetration
8(2-Oxo-2-phenylethyl)thioModulates adenosine receptor selectivity (A2A_{2A} > A1_{1})
  • Experimental Validation : Compare binding affinities (IC50_{50}) in radioligand assays using HEK293 cells expressing human adenosine receptors .

Q. What experimental design considerations are critical for in vivo studies of this compound?

  • Methodology :

  • Dose Optimization : Conduct pharmacokinetic profiling (oral bioavailability, half-life) in rodent models using LC-MS/MS for plasma concentration analysis .
  • Control Groups : Include baseline theophylline derivatives to benchmark efficacy/side effects .
    • Challenges : Address solubility issues (use co-solvents like PEG-400) and monitor hepatotoxicity due to thioether metabolism .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported biological activities of analogous xanthines?

  • Case Study : Conflicting data on antiarrhythmic vs. proarrhythmic effects in similar compounds.
  • Resolution Strategies :

  • Species-Specific Differences : Test compound in multiple models (e.g., rat, guinea pig) to account for interspecies receptor variability .
  • Metabolite Analysis : Use HPLC-MS to identify active/toxic metabolites contributing to divergent outcomes .

Methodological Best Practices

Q. What purification techniques are optimal for this compound?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity (>98%) isolation .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to obtain single crystals for structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.